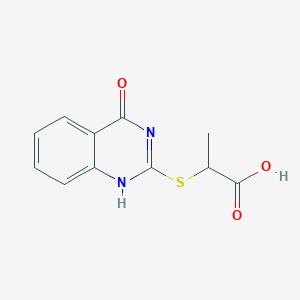

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Description

Properties

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHQMHTSPQPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378252 | |

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328977-86-2 | |

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Optimization of Cyclocondensation

-

Reagents : Formamide, anthranilic acid, and heat.

-

Byproducts : Minimal, due to the simplicity of the cyclization step.

This method is foundational for generating the quinazolinone scaffold, which is subsequently functionalized at the 2-position with the sulfanyl-propionic acid group.

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linkage at the 2-position of quinazolinone is introduced via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-mercaptoquinazolin-4(3H)-one (4 ) with propionic acid derivatives.

Nucleophilic Substitution with Halogenated Propionic Acid

In a method analogous to the synthesis of 2-((benzoxazol-2-ylthio)methyl)quinazolin-4(3H)-one, 2-mercaptoquinazolin-4(3H)-one reacts with α-bromopropionic acid in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in DMF.

Reaction Conditions :

-

Solvent : DMF

-

Base : K₂CO₃

-

Catalyst : TBAB (phase-transfer catalyst)

-

Temperature : Room temperature

-

Time : 2 hours

Mechanism :

-

Deprotonation of the thiol group in 4 by K₂CO₃.

-

Nucleophilic attack on the α-carbon of α-bromopropionic acid.

-

Formation of the sulfanyl-propionic acid linkage.

Alternative Routes via Thiol-Quinazolinone Intermediates

Preparation of 3-Phenylquinoxaline-2(1H)-thione

A related strategy involves synthesizing 3-phenylquinoxaline-2(1H)-thione (5 ) as a precursor. This compound reacts with propionic acid hydrazide under acidic conditions to form thioacetamide intermediates, which are further functionalized.

Example Protocol :

-

5 (1.0 mmol) is refluxed with propionic acid hydrazide in ethanol for 4 hours.

-

The resultant hydrazide intermediate is treated with acetic acid and HCl to form the target compound.

One-Pot Synthesis Using Polyphosphoric Acid (PPA)

A one-pot method condenses 2-mercaptoquinazolin-4(3H)-one (4 ) with 2-(propionylthio)acetic acid (6 ) in polyphosphoric acid (PPA) at 100–110°C.

Advantages :

-

Eliminates the need for a base or catalyst.

-

High atom economy.

Reaction Conditions :

-

Solvent : PPA (acts as both solvent and catalyst).

-

Temperature : 100–110°C.

-

Time : 2 hours.

Comparative Analysis of Methods

Key Reaction Parameters and Optimization

Solvent Selection

Catalysis

Scientific Research Applications

Biological Activities

Antioxidant Properties

Research indicates that compounds similar to 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid exhibit antioxidant activities. These properties are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that quinazoline derivatives possess antimicrobial properties. This compound's structure suggests it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cancer Research

Quinazoline derivatives, including this compound, have been investigated for their potential as anticancer agents. They may interfere with cancer cell proliferation and induce apoptosis (programmed cell death). A study highlighted the effectiveness of similar compounds in inhibiting tumor growth in vitro and in vivo models .

Neurological Disorders

The antioxidant properties of this compound suggest potential applications in treating neurological disorders characterized by oxidative stress, such as Alzheimer's disease. Research is ongoing to evaluate its efficacy in protecting neuronal cells from damage .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant effects | Demonstrated significant reduction in oxidative markers in treated cells. |

| Study B | Antimicrobial efficacy | Showed inhibition of bacterial growth at specific concentrations of the compound. |

| Study C | Anticancer potential | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |

Mechanism of Action

The mechanism of action of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenoxypropionic Acid Derivatives

Examples :

- (RS)-2-(4-chlorophenoxy)propionic acid (4-CPP)

- (R)-2-(2,4-dichlorophenoxy)propionic acid (DCPP)

- Fluazifop and Haloxyfop (herbicides)

Structural Differences :

- Quinazolinone vs. Phenoxy Groups: The quinazolinone-sulfanyl moiety replaces the phenoxy or chlorophenoxy groups found in agricultural propionic acid derivatives.

- Functional Impact: Phenoxypropionic acids (e.g., 4-CPP, DCPP) are primarily herbicidal, acting as auxin mimics or acetyl-CoA carboxylase inhibitors.

Table 1: Comparison with Phenoxypropionic Acid Derivatives

Sulfur-Linked Propionic Acid Derivatives

Examples :

Structural Differences :

- Sulfanyl vs. Sulfone/Sulfoxide : The compound’s sulfanyl group differs from sulfone or sulfoxide linkages in patented derivatives, altering redox stability and electronic properties.

- Quinazolinone vs.

Table 2: Comparison with Sulfur-Linked Pharmaceutical Derivatives

Heterocyclic Propionic Acid Derivatives

Examples :

- (Z)-2-[...]azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid (antimicrobial agent)

- Imazapic (imidazolinone herbicide)

Structural Differences :

- Quinazolinone vs. Azetidinyl/Thiazolyl: The quinazolinone ring contrasts with azetidine (four-membered nitrogen ring) or thiazole groups in antimicrobial derivatives, affecting ring strain and target specificity.

- Acid Moieties : While both classes feature propionic acid, the heterocycle dictates solubility and membrane permeability.

Table 3: Comparison with Heterocyclic Derivatives

Biological Activity

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- IUPAC Name : 2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid

- Molecular Formula : C11H10N2O3S

- Molecular Weight : 250.28 g/mol

- CAS Number : 328977-86-2

The structure features a quinazolinone core, which is significant for its biological interactions. The presence of the sulfanyl group and the propionic acid moiety plays a crucial role in its reactivity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways related to inflammation and cancer.

Biological Activities

The compound has shown promise in several biological assays:

- Anti-inflammatory Activity : Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

| Study | Findings |

|---|---|

| In vitro COX inhibition | Significant reduction in COX activity observed |

| Carrageenan-induced inflammation | Reduced paw edema in rat models |

- Anticancer Potential : Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

-

In vitro Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and T47D). The results showed a dose-dependent decrease in cell viability, suggesting effective anticancer properties .

- Anti-inflammatory Mechanisms :

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid | Similar core structure | Moderate anti-inflammatory |

| 2-(4-Hydroxy-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | Hydroxy group instead of oxo | Enhanced solubility but lower potency |

| 2-(4-Methyl-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | Methyl substitution | Increased cytotoxicity against specific cancer cells |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aliphatic bromine atoms in the 1,3-dibromopropyl chain are susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions.

-

Example Reaction :

Elimination Reactions

Under basic conditions, the 1,3-dibromopropyl group undergoes dehydrohalogenation to form alkenes.

-

Example Reaction :

Suzuki-Miyaura Coupling

The aromatic chlorine can participate in palladium-catalyzed cross-coupling with boronic acids, though aryl chlorides typically require specialized catalysts (e.g., Pd with bulky phosphine ligands).

-

Example Reaction :

Radical Reactions

The C–Br bonds in the aliphatic chain undergo homolytic cleavage under UV light or radical initiators (e.g., AIBN), enabling polymerization or coupling.

-

Example Reaction :

Grignard and Organometallic Reagent Interactions

The bromine atoms react with Grignard reagents (e.g., MeMgBr) to form alkylated derivatives:

-

Example Reaction :

Hydrolysis Reactions

Controlled hydrolysis of the bromopropyl chain yields alcohols or ketones.

-

Example Reaction :

Vilsmeier-Haack Formylation (Electrophilic Aromatic Substitution)

Despite the deactivating chlorine, formylation at the para position occurs under harsh conditions:

-

Example Reaction :

Critical Analysis of Reactivity

- Steric and Electronic Effects : The chlorine atom deactivates the aromatic ring, directing electrophilic attacks to specific positions. The 1,3-dibromopropyl chain’s steric bulk limits di-substitution in nucleophilic reactions.

- Catalyst Dependency : Palladium catalysts with electron-rich ligands enhance coupling efficiency for the aryl chloride .

- Thermodynamic Stability : Elimination products dominate under basic conditions due to the stability of the resulting alkene .

This compound’s versatility in substitution, elimination, and coupling reactions makes it valuable in synthesizing complex aromatic and aliphatic architectures.

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, and how do they influence experimental design?

- Answer: The compound (CAS 328977-86-2, C₁₁H₁₀N₂O₃S, MW 250.28) contains a quinazolinone core linked to a propionic acid moiety via a sulfanyl group. The quinazolinone ring contributes aromaticity and potential hydrogen-bonding sites, while the sulfanyl group may enhance solubility or enable disulfide bond formation. The propionic acid group allows for carboxylate-based interactions (e.g., pH-dependent solubility or metal chelation). Researchers should prioritize characterization via NMR (¹H/¹³C), HPLC (purity >95%), and mass spectrometry to confirm structure .

Q. What synthetic routes are available for preparing this compound, and what are their limitations?

- Answer: A plausible route involves coupling 2-mercapto-4-oxo-1,4-dihydroquinazoline with bromopropionic acid under basic conditions (e.g., K₂CO₃ in DMF). However, competing side reactions (e.g., oxidation of the sulfanyl group or quinazolinone ring instability) may require inert atmospheres and low temperatures. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: While direct stability data is unavailable, analogous sulfanyl-containing quinazolinones are sensitive to light, moisture, and oxidizing agents. Store in amber glass vials under nitrogen at –20°C. Avoid contact with metals (e.g., iron, copper) that may catalyze degradation. Compatibility tests with common solvents (DMSO, methanol) are recommended before dissolution .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in purity assessments between HPLC and elemental analysis for this compound?

- Answer: Discrepancies may arise from residual solvents or hygroscopicity. Cross-validate using:

- HPLC-DAD/MS (purity and molecular ion confirmation).

- Karl Fischer titration (water content).

- Thermogravimetric analysis (TGA) to detect non-volatile impurities.

- ICP-MS for trace metal contamination from synthesis .

Q. How can the reactivity of the sulfanyl group be exploited for derivatization or prodrug design?

- Answer: The sulfanyl group can undergo:

- Disulfide exchange with thiol-containing biomolecules (e.g., glutathione) for targeted delivery.

- Alkylation with alkyl halides to modulate lipophilicity.

- Oxidation to sulfoxides/sulfones for stability enhancement. Validate reaction pathways using LC-MS and monitor by ¹H NMR (disappearance of –SH proton at ~1.5 ppm) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural motifs?

- Answer: Prioritize assays based on structural analogs:

- Enzyme inhibition: Screen against kinases or dihydrofolate reductase (DHFR) due to quinazolinone's similarity to folate antagonists.

- Cellular uptake: Use fluorescent tagging (e.g., FITC conjugation via the carboxylic acid group) to track intracellular localization.

- Antioxidant activity: Measure radical scavenging (DPPH/ABTS assays) leveraging the sulfanyl group’s redox activity .

Methodological Notes

- Synthesis Optimization: Include control experiments to assess the impact of reaction time and temperature on sulfanyl group integrity .

- Toxicity Screening: Use Ames test or zebrafish embryo models to preliminarily evaluate mutagenicity and developmental toxicity, given structural alerts (quinazolinone core) .

- Computational Modeling: Perform DFT calculations to predict tautomeric forms of the quinazolinone ring, which may influence binding affinity in target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.